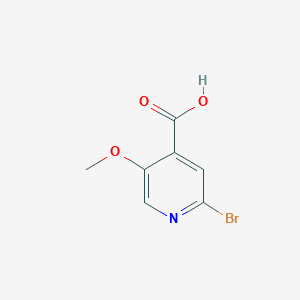

2-Bromo-5-methoxyisonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-5-3-9-6(8)2-4(5)7(10)11/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIGCHSSJWSPEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855798 | |

| Record name | 2-Bromo-5-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256789-55-5 | |

| Record name | 2-Bromo-5-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Stability of 2-Bromo-5-methoxyisonicotinic Acid Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential stability of 2-Bromo-5-methoxyisonicotinic acid under acidic conditions. In the absence of specific empirical data for this compound, this guide synthesizes fundamental principles of organic chemistry and knowledge of related molecular structures to predict potential degradation pathways. It further outlines a robust experimental framework for a forced degradation study designed to elucidate these pathways, establish the stability profile, and support the development of stability-indicating analytical methods. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists engaged in the development of drug substances and products containing this molecule.

Introduction: The Imperative of Stability Assessment

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and drug development. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. Understanding how a molecule behaves under various stress conditions, such as exposure to acid, is a regulatory expectation and a scientific necessity.[1][2] Forced degradation studies are the cornerstone of this understanding, providing invaluable insights into potential degradation products and informing the development of robust formulations and analytical methods.[3][4]

This guide will focus on the theoretical and practical aspects of assessing the stability of this compound in acidic environments. We will first explore the molecule's structural features and predict its reactivity based on established chemical principles. Subsequently, a detailed, self-validating experimental protocol for a forced degradation study will be presented, complete with analytical methodology.

Theoretical Stability Profile and Hypothesized Degradation Pathways

The structure of this compound features three key functional groups attached to a pyridine ring: a carboxylic acid, a bromo substituent, and a methoxy group. Each of these moieties, along with the pyridine ring itself, can exhibit distinct reactivity under acidic conditions.

The Role of the Pyridine Nitrogen

Under acidic conditions, the lone pair of electrons on the pyridine nitrogen will be protonated, forming a pyridinium cation. This protonation significantly alters the electron density of the aromatic ring, making it more electron-deficient. This electronic change is a critical factor influencing the reactivity and stability of the substituents. The positive charge on the ring, particularly at the ortho and para positions relative to the nitrogen, can activate the ring towards nucleophilic attack and influence the stability of attached groups.[5]

Potential Degradation Pathways

Based on the structure, we can hypothesize three primary degradation pathways under acidic stress:

Pathway A: Acid-Catalyzed Hydrolysis of the Methoxy Group (Ether Cleavage)

Aromatic ethers can undergo cleavage under strong acidic conditions, typically requiring heat.[6][7][8] The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion (e.g., chloride if HCl is used) or water.

-

Mechanism:

-

Protonation of the methoxy oxygen atom to form a good leaving group (methanol).

-

Nucleophilic attack by water at the carbon atom of the methoxy group or at the C5 position of the pyridine ring. Given the electronic nature of the protonated pyridine ring, nucleophilic aromatic substitution (SNAr) is a plausible mechanism.

-

-

Predicted Degradation Product: 2-Bromo-5-hydroxyisonicotinic acid.

Pathway B: Decarboxylation

Pyridinecarboxylic acids can undergo decarboxylation (loss of CO2), although this often requires high temperatures.[9][10] The stability of the resulting carbanion or ylide intermediate is a key factor.[11] For isonicotinic acid derivatives, the 4-position of the carboxyl group is not as predisposed to decarboxylation as a 2-picolinic acid, which can form a stabilized zwitterionic intermediate.[11][12] However, under forceful acidic and thermal stress, decarboxylation remains a possibility.

-

Mechanism: Protonation of the ring nitrogen may influence the electronic stability of the carboxylate group, but significant thermal energy would likely be required to drive the loss of CO2.

-

Predicted Degradation Product: 2-Bromo-5-methoxypyridine.

Pathway C: Hydrolytic Debromination

The carbon-bromine bond at the 2-position of the pyridine ring is activated towards nucleophilic substitution due to the electron-withdrawing effect of the ring nitrogen. While generally stable, this bond could be susceptible to hydrolysis under harsh acidic and thermal conditions, leading to the replacement of the bromine atom with a hydroxyl group.

-

Mechanism: Nucleophilic aromatic substitution (SNAr) where water acts as the nucleophile, attacking the C2 position and displacing the bromide ion. The protonated state of the pyridine ring would facilitate this attack.

-

Predicted Degradation Product: 2-Hydroxy-5-methoxyisonicotinic acid (which would exist in its tautomeric pyridone form).

The following diagram illustrates the hypothesized degradation pathways:

Caption: Experimental workflow for the acid-forced degradation study.

Step-by-Step Methodology

1. Stock Solution Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL. A co-solvent of methanol and water may be necessary for dissolution.

2. Acid Stress Conditions:

-

For each stress condition, transfer a known volume of the stock solution to a vial.

-

Add an equal volume of the acid solution (0.1 M HCl or 1 M HCl).

-

Prepare a control sample by adding an equal volume of water instead of acid.

-

Incubate the vials at an elevated temperature (e.g., 80°C). Monitor the samples at various time points (e.g., 2, 8, 24, and 48 hours).

3. Sample Analysis:

-

At each time point, withdraw an aliquot of the sample.

-

Cool the sample to room temperature and neutralize it with an equivalent amount of NaOH to stop the degradation reaction.

-

Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

-

Analyze the samples immediately using a stability-indicating HPLC method.

Analytical Method: Stability-Indicating HPLC-UV

A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. [5][13] Table 1: Suggested HPLC Method Parameters

| Parameter | Suggested Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic mobile phase helps in achieving good peak shape for acidic and basic compounds. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient Elution | Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. | Ensures elution of both polar degradation products and the less polar parent compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Provides reproducible retention times. |

| Detection | UV/PDA at a wavelength determined from the UV spectrum of the API (e.g., 254 nm and 280 nm). | Photodiode array (PDA) detection allows for peak purity analysis and detection of various chromophores. |

| Injection Volume | 10 µL | Standard injection volume. |

Method Validation: The specificity of the method should be confirmed by ensuring that the parent peak is spectrally pure when analyzed with a PDA detector. The method should be able to resolve all degradation products from the parent peak and from each other.

Characterization of Degradation Products

High-performance liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for identifying the structures of unknown degradation products. [14]By coupling the HPLC system to a mass spectrometer, the molecular weight of each degradation product can be determined, which is critical for confirming the hypothesized degradation pathways.

Data Interpretation and Reporting

The results of the forced degradation study should be presented clearly and concisely.

Table 2: Example Data Summary Table

| Stress Condition | Time (hours) | Parent Compound (%) | Degradation Product A (%) | Degradation Product B (%) | Mass Balance (%) |

| 0.1 M HCl, 80°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |

| 8 | 92.5 | 6.8 | 0.7 | 100.0 | |

| 24 | 85.2 | 12.1 | 2.7 | 100.0 | |

| 1 M HCl, 80°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |

| 8 | 78.9 | 18.5 | 2.6 | 100.0 | |

| 24 | 60.1 | 35.2 | 4.7 | 100.0 |

Mass Balance: A critical aspect of a forced degradation study is the mass balance calculation. The sum of the assay of the parent compound and the areas of all degradation products should ideally be close to 100%. [4]A significant deviation from 100% may indicate the formation of non-chromophoric or volatile degradation products, or issues with the analytical method.

Conclusion and Recommendations

This guide provides a theoretical framework and a practical experimental design for assessing the stability of this compound under acidic conditions. By understanding the potential degradation pathways and employing a robust, systematic approach to forced degradation studies, researchers can gain critical insights into the molecule's intrinsic stability. The data generated will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the development of a safe and effective drug product. It is recommended that the proposed forced degradation study be carried out as a foundational step in the chemical development of this compound.

References

-

How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025). ResolveMass Laboratories Inc. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

-

How to Approach a Forced Degradation Study. (n.d.). SGS. [Link]

-

Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 50(18), 3017–3027. [Link]

-

Forced Degradation Studies. (n.d.). CD Formulation. [Link]

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Dunn, G. E., & Thimm, H. F. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

-

How to identify peaks observed by UV-HPLC in stability studies. (2018). Alphalyse. [Link]

-

Rate of Decarboxylation of pyridinecarboxylic acids. (2017). Chemistry Stack Exchange. [Link]

-

Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. (2015). SciELO. [Link]

-

Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. (2009). Taylor & Francis Online. [Link]

-

Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

-

Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]

-

Ether cleavage. (n.d.). Wikipedia. [Link]

-

Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). PMC. [Link]

-

Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. [Link]

-

Synthesis and Cleavage of Ethers. (n.d.). Longdom Publishing. [Link]

-

Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2019). PMC. [Link]

-

Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. (2021). ACS Publications. [Link]

-

Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. (1981). Journal of the American Chemical Society, 103(1), 159-162. [Link]

-

STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. (1959). The Journal of Organic Chemistry, 24(11), 1722-1724. [Link]

-

Decarboxylation. (2014). Khan Academy. [Link]

-

Isonicotinic acid. (n.d.). Wikipedia. [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]

- 8. Bromination of Acetanilide | Mechanism & Steps - Lesson | Study.com [study.com]

- 9. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

reactivity profile of 2-Bromo-5-methoxyisonicotinic acid

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-5-methoxyisonicotinic Acid

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic placement of four distinct functional groups—a pyridine ring, a bromine atom, a carboxylic acid, and a methoxy group—provides a versatile scaffold for the synthesis of complex molecular architectures. The inherent electronic properties of the pyridine ring, coupled with the diverse reactivity of its substituents, make this molecule a valuable building block for creating novel therapeutic agents and functional materials.[1] This guide offers an in-depth exploration of its reactivity, providing field-proven insights and detailed protocols to empower researchers in leveraging its full synthetic potential.

The molecule's structure presents a fascinating interplay of electronic effects. The electron-deficient nature of the pyridine nitrogen activates the C2 and C6 positions towards nucleophilic attack, while the C4-carboxylic acid further enhances this effect. The C2-bromo atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. In contrast, the methoxy group at the C5 position acts as an electron-donating group, modulating the ring's overall reactivity. Understanding this electronic landscape is paramount to predicting and controlling its chemical behavior.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 1256789-55-5 | [1] |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1] |

| Appearance | White Powder | [1] |

| Boiling Point | 452.2±45.0 °C at 760 mmHg | [1] |

| Storage Conditions | 2-8°C, store under inert gas | [1] |

Chapter 1: Transformations at the C2-Position via the Bromo Group

The bromine atom at the 2-position is arguably the most versatile functional group for molecular elaboration. Its position, ortho to the ring nitrogen, makes it highly susceptible to a range of transformations, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and 2-bromopyridines are excellent substrates for these transformations.[2]

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the bromopyridine with an organoboron reagent. This reaction is fundamental for synthesizing biaryl and heteroaryl structures prevalent in many drug molecules.[3] The electron-donating methoxy group on the pyridine ring can influence the rate of oxidative addition, a key step in the catalytic cycle.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and a base (e.g., K₂CO₃, 2.0–3.0 equiv.).[3]

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O, 4:1).[3]

-

Reaction: Heat the mixture with stirring to 80–110 °C. Monitor the reaction's progress by TLC or LC-MS.[3]

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.[3]

This reaction is a powerful tool for forming C-N bonds, enabling the synthesis of a wide array of aminopyridines.[4][5] For volatile amines, which may not be suitable under standard reflux conditions, conducting the reaction in a sealed tube is a highly effective strategy.[6][7] The choice of phosphine ligand is critical to prevent catalyst inhibition by the pyridine substrate.[6]

Caption: Experimental workflow for a Buchwald-Hartwig amination in a sealed tube.

Experimental Protocol: Buchwald-Hartwig Amination with a Volatile Amine

-

Reagent Preparation: To an Ace-Thred sealed tube, add this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable phosphine ligand such as 1,3-Bis(diphenylphosphino)propane (dppp, 10 mol%), and sodium tert-butoxide (NaOt-Bu, 2.0 equiv.).[6][7]

-

Amine and Solvent Addition: Add toluene as the solvent. If using a gaseous amine like methylamine, cool the sealed tube to -78 °C and add the liquefied amine (5.0 equiv.).[7]

-

Reaction: Securely seal the tube and heat the mixture at 80 °C overnight (approx. 14 hours).[7]

-

Workup: After cooling to room temperature, carefully open the tube. Dilute the mixture with diethyl ether and wash with brine.[8]

-

Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure. Recrystallize or use column chromatography to purify the final product.[8]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen atom significantly activates the ortho (C2) and para (C4) positions to nucleophilic attack.[9] This allows for the direct displacement of the bromide by a variety of nucleophiles. While fluoride is typically a better leaving group in SNAr reactions than bromide, the reaction can still proceed effectively with strong nucleophiles or under forcing conditions.[9][10] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by delocalization of the charge onto the ring nitrogen.[9]

Experimental Protocol: General SNAr Reaction

-

Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent like DMF or DMSO.

-

Reagent Addition: Add the nucleophile (e.g., sodium methoxide, morpholine, 1.5–2.0 equiv.) and a non-nucleophilic base if necessary (e.g., K₂CO₃).

-

Reaction: Heat the mixture to 80–120 °C and monitor its progress.

-

Workup: Cool the reaction, pour it into water, and extract with an organic solvent.[9]

-

Purification: Wash the combined organic layers, dry, concentrate, and purify the product by chromatography.[9]

Chapter 2: Reactivity of the Carboxylic Acid Group

The carboxylic acid at the C4 position is a key functional handle for derivatization through standard transformations or for removal to access the corresponding pyridine scaffold.

Amide and Ester Formation

The carboxylic acid can be readily converted into amides and esters. Amide coupling typically requires an activating agent to form a more reactive intermediate that is susceptible to attack by an amine. Esterification can be achieved via classic Fischer esterification with an alcohol under acidic conditions. The reaction of isonicotinic acid hydrazide with cyclic anhydrides to form amides is a well-established procedure.[11]

Decarboxylation

The removal of the carboxylic acid group from pyridinecarboxylic acids is a known transformation that typically requires heat.[12][13][14] The mechanism can be influenced by the pH and the substitution pattern on the ring.[12][13] For some substrates, decarboxylation proceeds through an ylide intermediate.[13] The reaction is often carried out in a high-boiling solvent like quinoline or anisole.[15]

Experimental Protocol: Thermal Decarboxylation

-

Setup: Suspend this compound (1.0 equiv.) in a high-boiling point solvent such as anisole.[15]

-

Reaction: Slowly heat the suspension with vigorous stirring. The evolution of carbon dioxide often begins around 95 °C.[15]

-

Completion: Carefully raise the temperature to reflux (e.g., 150-160 °C) and maintain until gas evolution ceases, indicating the completion of the reaction.[15]

-

Isolation: Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. Further product can be obtained by concentrating the mother liquor.[15]

Chapter 3: Reactivity of the Methoxy Group

The methoxy group is generally stable, but it can be cleaved to reveal a phenol, which can be used for further functionalization.

Ether Cleavage

Cleavage of aryl methyl ethers is a standard transformation, most commonly achieved using strong acids like HBr, HI, or Lewis acids such as boron tribromide (BBr₃).[16][17] The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the conjugate base (e.g., Br⁻) on the methyl group.[18][19] This is a bimolecular nucleophilic substitution (Sₙ2) mechanism, favored at the less sterically hindered methyl carbon.[20]

Sources

- 1. This compound [myskinrecipes.com]

- 2. innospk.com [innospk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dist.buketov.edu.kz [dist.buketov.edu.kz]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Ether cleavage - Wikipedia [en.wikipedia.org]

- 17. jackwestin.com [jackwestin.com]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. longdom.org [longdom.org]

A Technical Guide to the Solubility of 2-Bromo-5-methoxyisonicotinic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-methoxyisonicotinic acid, a key building block in contemporary drug discovery and development. In the absence of extensive publicly available experimental solubility data, this document synthesizes theoretical principles, predicted physicochemical properties, and data from analogous structures to offer researchers, scientists, and drug development professionals a robust framework for understanding and experimentally determining its solubility. This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its efficacy. For a compound like this compound, which serves as a versatile scaffold in medicinal chemistry, a thorough understanding of its solubility in various organic solvents is not merely an academic exercise but a critical prerequisite for successful formulation, purification, and administration strategies.

This guide delves into the solubility profile of this compound, navigating the theoretical underpinnings of its dissolution behavior and providing practical, field-proven methodologies for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is intrinsically linked to its structural and electronic features. For this compound, several key physicochemical parameters can be used to predict its behavior in different solvent environments.

| Property | Predicted Value | Significance in Solubility |

| Molecular Formula | C₇H₆BrNO₃ | Provides the elemental composition. |

| Molecular Weight | 232.03 g/mol | Larger molecules may require more energy to solvate. |

| pKa | 2.87 ± 0.10 | The acidic nature of the carboxylic acid group will heavily influence solubility in protic and basic solvents. |

| Boiling Point | 452.2 ± 45.0 °C | Indicates strong intermolecular forces in the solid state that must be overcome for dissolution. |

| Density | 1.713 ± 0.06 g/cm³ | A general physical characteristic. |

The presence of a carboxylic acid moiety (pKa ≈ 2.87) suggests that this compound will exhibit significantly different solubilities in protic versus aprotic solvents, as well as in solvents of varying polarity and basicity. The general principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of its solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid and methoxy groups of the target molecule can engage in hydrogen bonding with these solvents, suggesting favorable interactions and likely good solubility. The solubility of the parent compound, isonicotinic acid, has been experimentally determined in several alcohols, showing a positive correlation with temperature[1][2]. This provides a strong indication that this compound will also be soluble in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can accept hydrogen bonds, but they do not donate them. Dimethyl sulfoxide (DMSO) is a powerful, versatile solvent capable of dissolving a wide range of polar and nonpolar compounds. Given the polar nature of this compound, good solubility is anticipated in DMSO and DMF. Acetonitrile, being less polar, may exhibit lower, but still significant, solubilizing capacity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the carboxylic acid, methoxy, and pyridine nitrogen functionalities, this compound is expected to have very poor solubility in nonpolar solvents. The energetic cost of disrupting the strong intermolecular forces within the solid crystal lattice would not be compensated by the weak van der Waals interactions with nonpolar solvent molecules.

The following diagram illustrates the key molecular features of this compound that influence its solubility.

Caption: Key functional groups and their potential intermolecular interactions governing solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of a comprehensive public dataset, empirical determination of solubility is essential. The following protocol outlines the "gold standard" shake-flask method for determining thermodynamic solubility, which measures the concentration of a saturated solution at equilibrium.[3] This method is recommended by the International Council for Harmonisation (ICH) for biopharmaceutics classification.[4][5]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram outlines the shake-flask solubility determination workflow.

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[6]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by direct filtration of the suspension through a chemically-resistant syringe filter.

-

Sample Preparation: Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility in the original solvent by accounting for the dilution factor. The results are typically expressed in mg/mL or mol/L.

Understanding Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between thermodynamic and kinetic solubility, as these two parameters can differ significantly and have different implications in drug development.[7][8][9]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure.[10] The shake-flask method described above is designed to measure thermodynamic solubility.

-

Kinetic Solubility: This is often measured in high-throughput screening settings. It involves dissolving the compound in a solvent like DMSO and then adding this stock solution to an aqueous buffer.[10] The concentration at which precipitation is observed is the kinetic solubility. This value can be higher than the thermodynamic solubility due to the formation of a supersaturated solution.[7][8]

For formulation development and understanding the in vivo behavior of a drug, thermodynamic solubility is the more relevant parameter.

Conclusion and Future Directions

For researchers and drug development professionals, the empirical determination of its solubility is a critical step. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for obtaining thermodynamic solubility data. This information is indispensable for optimizing reaction conditions, developing purification strategies, and formulating this important chemical intermediate for its diverse applications in medicinal chemistry. Future work should focus on the systematic experimental determination and publication of these solubility data to enrich the collective knowledge base for the scientific community.

References

-

Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Chemical Information and Computer Sciences. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Predicting Drug Solubility Using Different Machine Learning Methods. (2024). MDPI. [Link]

-

Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. (2020). Organic Process Research & Development. [Link]

-

Full article: Prediction of drug solubility from molecular structure using a drug-like training set. (n.d.). Taylor & Francis. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate. [Link]

-

Prediction of drug solubility from structure. (n.d.). ResearchGate. [Link]

-

Thermodynamic vs. kinetic solubility: Knowing which is which. (2014). ResearchGate. [Link]

-

Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. (2012). PubMed. [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). [Link]

-

Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. (2022). Crystal Growth & Design. [Link]

-

Solubility & Method for determination of solubility. (2017). Slideshare. [Link]

-

Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH. [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PubMed Central. [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). EMA. [Link]

-

Factors affecting solubility. (n.d.). Vedantu. [Link]

-

Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. (2010). ResearchGate. [Link]

-

ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. (n.d.). [Link]

-

On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (n.d.). [Link]

-

What Affects Solubility Of Organic Compounds?. (2024). YouTube. [Link]

-

Factors Affecting Solubility. (n.d.). BYJU'S. [Link]

-

Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K. (2010). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. who.int [who.int]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Guide to the Structural Elucidation of 2-Bromo-5-methoxyisonicotinic Acid: A Hypothetical Crystal Structure Analysis

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 2-Bromo-5-methoxyisonicotinic acid, a key intermediate in pharmaceutical research. While a definitive crystal structure is not yet publicly available, this document outlines the essential experimental and computational methodologies required for its determination. By leveraging established protocols and comparative analysis with structurally related compounds, we present a detailed, hypothetical elucidation of its solid-state architecture. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of novel chemical entities.

Introduction: The Significance of this compound in Drug Discovery

This compound (C₇H₆BrNO₃, Molar Mass: 232.03 g/mol ) is a substituted pyridine derivative that serves as a versatile building block in the synthesis of complex bioactive molecules. Its strategic placement of a bromine atom, a methoxy group, and a carboxylic acid on the isonicotinic acid scaffold offers multiple reaction sites for medicinal chemists. These functional groups are instrumental in creating compounds with potential therapeutic applications in oncology and infectious diseases.

The solid-state structure of an active pharmaceutical ingredient (API) or its intermediates is of paramount importance. It governs critical physicochemical properties such as solubility, stability, hygroscopicity, and bioavailability. A thorough understanding of the crystal structure, including molecular conformation, intermolecular interactions, and packing motifs, is therefore a prerequisite for rational drug design and development.

This guide will walk through the necessary steps to determine and analyze the crystal structure of this compound, from synthesis and crystallization to a detailed examination of its hypothetical crystallographic features based on known structural analogues.

Synthesis and Crystallization

A robust and reproducible synthesis is the first step in any crystal structure analysis. While various synthetic routes to substituted bromopyridines exist, a common approach involves the bromination of a suitable precursor. For instance, the synthesis of the related compound, 2-bromo-5-methoxybenzoic acid, can be achieved through the bromination of m-methoxybenzoic acid. A similar strategy could be adapted for the synthesis of this compound.

Proposed Synthetic Protocol

A potential synthetic route could involve the careful bromination of 5-methoxyisonicotinic acid. The reaction would need to be optimized to ensure regioselective bromination at the 2-position of the pyridine ring.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging aspect of a crystal structure determination. A variety of techniques should be systematically explored:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

The choice of solvent is critical and can be guided by solubility tests with a range of common laboratory solvents of varying polarities.

The Workflow of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. The overall workflow is a well-established process.

Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystal Structure of this compound

In the absence of experimental data, we can predict the likely structural features of this compound by drawing comparisons with structurally similar molecules for which crystal structures have been determined.

Comparative Structural Analysis

We will consider two main analogues:

-

2-Bromo-5-methylpyridine: This analogue shares the 2-bromo-5-substituent pattern on the pyridine ring. Its crystal structure reveals weak C-H...N intermolecular interactions that link the molecules into chains.

-

Substituted Benzoic Acids (e.g., 2-Bromo-5-isopropoxybenzoic acid): These analogues are useful for understanding the potential hydrogen bonding motifs involving the carboxylic acid group. In the crystal structure of 2-bromo-5-isopropoxybenzoic acid, molecules form dimers through hydrogen bonds between their carboxylic acid moieties.

Predicted Molecular Conformation

The pyridine ring is expected to be essentially planar. The carboxylic acid group and the methoxy group will be oriented relative to the plane of the pyridine ring. There may be a slight torsion of the carboxylic acid group to minimize steric hindrance with the adjacent bromine atom.

Predicted Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will likely be dominated by a combination of the following interactions:

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form dimeric structures via O-H...O hydrogen bonds between the carboxylic acid groups of two neighboring molecules. This is a very common and stable motif in the crystal structures of carboxylic acids. Additionally, the nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen atoms of the carboxylic acid or methoxy groups, or the nitrogen atom of the pyridine ring of an adjacent molecule.

-

π-π Stacking: The electron-deficient pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these interactions will determine the overall three-dimensional packing of the molecules in the crystal.

Figure 2. Plausible intermolecular interactions in the crystal structure.

Physicochemical Characterization

Beyond single-crystal X-ray diffraction, a comprehensive characterization of this compound should include a suite of analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides information about the molecular structure in solution, confirming the connectivity of atoms and the chemical environment of each nucleus.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the C=O and O-H stretches of the carboxylic acid, and the characteristic vibrations of the substituted pyridine ring.

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its identity.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. DSC can be used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of the compound and to identify any decomposition events.

Table 1: Summary of Expected Physicochemical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methoxy protons, and the acidic proton of the carboxylic acid. |

| ¹³C NMR | Resonances for all seven carbon atoms in their distinct chemical environments. |

| IR | Characteristic absorptions for O-H (broad), C=O, C-O, C-N, and C-Br bonds. |

| Mass Spec | A molecular ion peak corresponding to the exact mass of the compound. |

| DSC | A sharp endothermic peak corresponding to the melting point. |

| TGA | A decomposition profile indicating the temperature at which the compound begins to degrade. |

Implications for Drug Development

The detailed structural information obtained from a crystal structure analysis has profound implications for drug development:

-

Polymorph Screening: The identification of the most stable crystalline form is crucial for ensuring consistent product quality and performance.

-

Solid-State Stability: Understanding the intermolecular interactions can help predict and mitigate potential degradation pathways.

-

Solubility and Dissolution Rate: The crystal packing and intermolecular forces directly influence the energy required to break the lattice, which in turn affects solubility.

-

Intellectual Property: A well-characterized crystal structure can be a key component of a patent application, providing strong intellectual property protection.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a comprehensive roadmap for its elucidation. By following the outlined methodologies for synthesis, crystallization, and single-crystal X-ray diffraction, and by leveraging comparative analysis with known structures, researchers can gain significant insights into the solid-state properties of this important pharmaceutical intermediate. The knowledge gleaned from such a study will be invaluable for the continued development of novel therapeutics.

References

- MySkinRecipes. (n.d.). This compound.

- Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine.

- Peters, K., et al. (1998). Crystal structure of 2-bromo-5-isopropoxybenzoic acid, СбНзВr(СООН)(ОС3Н7). Zeitschrift für Kristallographie - New Crystal Structures, 213(1-4), 703-704.

-

MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermal Analysis of Rubbers and Elastomers. Retrieved from [Link]

Spectroscopic Characterization of 2-Bromo-5-methoxyisonicotinic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Bromo-5-methoxyisonicotinic acid, a key intermediate in pharmaceutical research and organic synthesis.[1] Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic data based on theoretical principles and analysis of analogous structures, and establishes standardized protocols for experimental acquisition.

Introduction and Molecular Structure

This compound (C₇H₆BrNO₃, Molar Mass: 232.03 g/mol ) belongs to the substituted pyridine class of heterocyclic compounds.[1] Its structure, featuring a pyridine ring with bromo, methoxy, and carboxylic acid functionalities, makes it a versatile building block for creating complex bioactive molecules.[1] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows.

The strategic placement of the electron-withdrawing bromine atom and the electron-donating methoxy group on the isonicotinic acid scaffold creates a unique electronic environment that will be reflected in its spectroscopic data.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound will exhibit distinct signals corresponding to each unique proton and carbon atom in the molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one signal for the methoxy group protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | 8.0 - 8.2 | Singlet | 1H |

| H-6 | 8.3 - 8.5 | Singlet | 1H |

| -OCH₃ | 3.9 - 4.1 | Singlet | 3H |

| -COOH | 12.0 - 14.0 | Broad Singlet | 1H |

Interpretation of Predicted ¹H NMR Spectrum:

-

Aromatic Protons (H-3 and H-6): The protons on the pyridine ring are expected to appear as singlets due to the lack of adjacent protons for coupling. Their chemical shifts will be influenced by the electronic effects of the substituents. The bromine at C-2 will deshield H-3, while the methoxy group at C-5 will have a shielding effect. The exact positions will depend on the solvent used.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.9-4.1 ppm.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group will be a broad singlet at a significantly downfield chemical shift, which can vary with concentration and solvent.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 110 - 115 |

| C-4 | 140 - 145 |

| C-5 | 155 - 160 |

| C-6 | 148 - 153 |

| -OCH₃ | 55 - 60 |

| -COOH | 165 - 170 |

Interpretation of Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the attached functional groups. Carbons attached to electronegative atoms (N, Br, O) will be shifted downfield. C-5, bonded to the oxygen of the methoxy group, is expected to be the most downfield of the ring carbons. C-2, attached to the bromine, will also be significantly downfield.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the typical range for sp³ hybridized carbons attached to an oxygen atom.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon will have the most downfield chemical shift in the spectrum, as is characteristic for this functional group.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducible results.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can affect the chemical shifts, particularly for the acidic proton.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Data Acquisition:

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of approximately 16 ppm is recommended.

-

¹³C NMR: Acquire proton-decoupled spectra. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. A spectral width of approximately 220 ppm is standard.

Caption: Standardized workflow for NMR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for confirming the molecular weight and elemental composition.

Predicted Mass Spectrum Data

For this compound, high-resolution mass spectrometry (HRMS) is the preferred method for accurate mass determination.

| Ion | Predicted m/z (Monoisotopic) | Notes |

| [M+H]⁺ | 231.9604 / 233.9584 | Presence of bromine results in a characteristic M+2 isotope pattern with nearly equal intensity. |

| [M-H]⁻ | 229.9458 / 231.9438 | Isotopic pattern for bromine will also be observed in the negative ion mode. |

Interpretation of Predicted Mass Spectrum:

-

Isotopic Pattern: The most prominent feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundances. This will result in two major peaks for the molecular ion with a mass difference of approximately 2 Da and a relative intensity ratio of about 1:1.

-

Fragmentation: Common fragmentation pathways in electrospray ionization (ESI) could involve the loss of the carboxylic acid group (CO₂H) or the methoxy group (CH₃O).

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

-

Acquire spectra in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Set the mass range to adequately cover the expected m/z values.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted Infrared Spectrum Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic, -OCH₃) | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | 1700-1730 | Strong |

| C=C, C=N (Aromatic Ring) | 1450-1600 | Medium to Strong |

| C-O (Methoxy) | 1000-1300 | Strong |

| C-Br | 500-600 | Medium |

Interpretation of Predicted IR Spectrum:

-

O-H Stretch: A very broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.

-

C=O Stretch: A strong, sharp peak between 1700 and 1730 cm⁻¹ will correspond to the carbonyl stretch of the carboxylic acid.

-

Aromatic Ring Vibrations: Several peaks in the 1450-1600 cm⁻¹ region will be indicative of the C=C and C=N stretching vibrations of the pyridine ring.

-

C-O Stretch: A strong absorption in the 1000-1300 cm⁻¹ range will be due to the C-O stretching of the methoxy group.

-

C-Br Stretch: The carbon-bromine bond will exhibit a characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal. This method requires minimal sample preparation.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[3][4] Avoid inhalation of dust and contact with skin and eyes.[2][3] In case of contact, rinse the affected area with plenty of water.[5]

Conclusion

The spectroscopic characterization of this compound is essential for its application in research and development. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, MS, and IR data, along with standardized protocols for their acquisition. While experimental data for this specific molecule is not widely published, the theoretical predictions and analysis of analogous compounds presented here offer a robust framework for its identification and characterization.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-5-methoxyisonicotinic Acid

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Bromo-5-methoxyisonicotinic acid, a substituted pyridine derivative of interest in pharmaceutical and materials science research. As a molecule with a unique arrangement of electron-withdrawing and electron-donating groups on a heterocyclic ring, its structural elucidation via NMR spectroscopy presents a valuable case study for researchers, scientists, and drug development professionals. This document will delve into the theoretical prediction of its ¹H NMR spectrum, a detailed interpretation of the expected signals, and a standardized protocol for experimental data acquisition.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom, a methoxy group, and a carboxylic acid group.[1][] The relative positions of these substituents create a distinct electronic environment for the remaining protons on the pyridine ring, making ¹H NMR spectroscopy an indispensable tool for its structural verification and purity assessment. Understanding the interplay of these functional groups and their influence on proton chemical shifts is paramount for any researcher working with this or structurally related molecules.

The bromine atom at the 2-position and the carboxylic acid at the 4-position are electron-withdrawing, which generally deshields the ring protons, shifting their signals downfield. Conversely, the methoxy group at the 5-position is electron-donating through resonance, which tends to shield the ring protons, causing an upfield shift. The final observed chemical shifts are a net result of these competing electronic effects.

Predicted ¹H NMR Spectrum

A prediction of the ¹H NMR spectrum of this compound can be formulated by analyzing the effects of each substituent on the pyridine ring. The molecule has two aromatic protons and a methyl group from the methoxy substituent.

A visual representation of the molecule and its proton environments is presented below:

Figure 1. Chemical structure of this compound with proton labeling.

Based on the analysis of substituent effects on the pyridine ring, the following ¹H NMR signals are predicted:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| H-3 | ~8.2 - 8.5 | Singlet (s) | 1H | This proton is ortho to the electron-withdrawing nitrogen and the carboxylic acid group, leading to significant deshielding and a downfield shift. It has no adjacent protons to couple with. |

| H-6 | ~7.8 - 8.1 | Singlet (s) | 1H | This proton is ortho to the electron-withdrawing nitrogen and meta to the carboxylic acid. It is also ortho to the electron-donating methoxy group, which provides some shielding compared to H-3. The net effect results in a downfield shift, but less so than H-3. It has no adjacent protons to couple with. |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | The chemical shift is typical for a methoxy group attached to an aromatic ring. |

| -COOH | ~11 - 13 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad signal. Its chemical shift can be highly dependent on the solvent and concentration. |

In-depth Interpretation of Spectral Features

The predicted spectrum is relatively simple due to the substitution pattern, which eliminates proton-proton coupling on the pyridine ring. The two aromatic protons, H-3 and H-6, are expected to appear as sharp singlets.

-

The Downfield Region (δ > 7.0 ppm): The signals for the aromatic protons H-3 and H-6 are expected in this region. The proton at the 3-position (H-3) is anticipated to be the most downfield signal due to its proximity to both the ring nitrogen and the electron-withdrawing carboxylic acid group. The proton at the 6-position (H-6) will also be downfield but should appear at a slightly lower chemical shift (upfield) relative to H-3. This is because it is ortho to the electron-donating methoxy group, which counteracts some of the deshielding effects of the nitrogen and the meta-positioned carboxylic acid.

-

The Upfield Region (δ < 5.0 ppm): The sharp singlet for the methoxy (-OCH₃) protons is predicted to be around 3.9-4.1 ppm. This is a characteristic region for methoxy groups attached to aromatic systems.[3]

-

The Carboxylic Acid Proton: The proton of the carboxylic acid group is acidic and its chemical shift is highly variable. It is often observed as a broad singlet far downfield, typically above 10 ppm, and its presence can be confirmed by D₂O exchange, which would cause the signal to disappear.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for carboxylic acids due to its high polarity. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) can also be tested. The choice of solvent will influence the chemical shifts, particularly that of the carboxylic acid proton.

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Filter the solution into a clean, 5 mm NMR tube to remove any particulate matter.

NMR Instrument Setup and Data Acquisition

The following workflow outlines the steps for setting up a standard ¹H NMR experiment on a typical NMR spectrometer (e.g., 400 MHz).

Figure 2. Workflow for ¹H NMR data acquisition and processing.

Key Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 16 ppm is sufficient to cover the expected range of chemical shifts.

-

Acquisition Time: An acquisition time of at least 2-3 seconds will ensure good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.

-

Number of Scans: For a sample of this concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be straightforward and highly informative. The distinct chemical shifts of the two aromatic protons and the methoxy group, all appearing as singlets, provide unambiguous confirmation of the substitution pattern on the pyridine ring. This guide serves as a robust framework for researchers to predict, acquire, and interpret the ¹H NMR spectrum of this molecule, ensuring a high degree of scientific integrity in their structural characterization efforts.

References

- Katritzky, A. R., et al. (1963). Physical Methods in Heterocyclic Chemistry, Vol. II. Academic Press.

- Brügel, W. (1962). Zeitschrift für Elektrochemie, Berichte der Bunsengesellschaft für physikalische Chemie, 66(2), 159-177.

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Bromo-5-methoxyisonicotinic Acid Derivatives

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Bromo-5-methoxyisonicotinic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry, and a thorough understanding of their structural characterization is paramount. This document will delve into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation, grounded in established scientific principles and field-proven insights.

Introduction: The Significance of this compound Derivatives

This compound serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its substituted pyridine core is a common motif in drug discovery, and the specific arrangement of the bromo, methoxy, and carboxylic acid groups provides a unique electronic and steric landscape for molecular interactions. Accurate structural elucidation is the bedrock of understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. ¹³C NMR spectroscopy is an indispensable tool for this purpose, offering a direct and non-destructive window into the carbon framework of these molecules.[1][2] This guide will equip the reader with the necessary knowledge to confidently acquire and interpret the ¹³C NMR spectra of this important class of compounds.

Theoretical Principles: Predicting and Understanding ¹³C Chemical Shifts

The ¹³C NMR spectrum of a this compound derivative is governed by the interplay of various electronic and structural factors. An understanding of these substituent effects is crucial for the accurate assignment of carbon signals.[3][4][5]

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the ring carbons compared to benzene. The effect is most pronounced at the α- (C2, C6) and γ- (C4) positions.

-

The Carboxylic Acid Group (-COOH) at C4: The carbonyl carbon of the carboxylic acid is highly deshielded due to the strong electron-withdrawing nature of the two oxygen atoms, typically appearing in the 165-185 ppm range.[6] The ipso-carbon (C4) to which it is attached is also deshielded.

-

The Bromo Group (-Br) at C2: Halogens exhibit a "heavy atom effect" where the shielding increases with the atomic number of the halogen. However, for bromine, this effect is often outweighed by its electronegativity, leading to a deshielding of the directly attached carbon (C2). The influence on other ring carbons is more complex, involving both inductive and resonance effects.

-

The Methoxy Group (-OCH₃) at C5: The methoxy group is a strong electron-donating group through resonance and electron-withdrawing through induction. The resonance effect dominates, leading to a significant shielding (upfield shift) of the ortho (C4, C6) and para (C2) carbons. The ipso-carbon (C5) is deshielded. The methoxy carbon itself will appear as a distinct signal, typically in the 55-60 ppm range.[7]

The interplay of these effects can be visualized as follows:

Experimental Protocol: Acquiring High-Quality ¹³C NMR Spectra

Adherence to a robust experimental protocol is critical for obtaining high-quality, reproducible ¹³C NMR data. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate careful sample preparation and optimization of acquisition parameters.[8]

3.1. Sample Preparation

-

Analyte Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectrum.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for isonicotinic acid derivatives due to its high polarity. Chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can also be used depending on the solubility of the specific derivative.

-

Concentration: Aim for a sample concentration of 10-50 mg in 0.5-0.7 mL of solvent for a standard 5 mm NMR tube.[9][10] For dilute samples, specialized techniques or longer acquisition times may be necessary.[11]

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and line broadening.

3.2. NMR Spectrometer Setup and Acquisition

The following parameters are a general starting point for a 400 MHz spectrometer and should be adjusted as needed.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar with proton decoupling | A 30° pulse angle allows for a shorter relaxation delay. |

| Acquisition Time (AQ) | 1-2 seconds | Ensures good digital resolution. |

| Relaxation Delay (D1) | 2 seconds | A shorter delay is possible with a smaller pulse angle. For fully quantitative results, a much longer delay (5 x T₁) is required.[12] |

| Number of Scans (NS) | 1024 or more | A sufficient number of scans is crucial to achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | 0-200 ppm | This range typically covers all carbon signals in organic molecules. |

| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. |

Workflow for Data Acquisition:

Spectral Analysis and Data Interpretation

The following is a predictive analysis of the ¹³C NMR spectrum of this compound. The predicted chemical shifts are based on established substituent effects and data from similar compounds.[13][14][15]

Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆):

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C=O | ~165 | Typical range for a carboxylic acid carbonyl carbon. |

| C5 | ~160 | Attached to the electron-donating -OCH₃ group, significantly deshielded. |

| C6 | ~152 | α to the ring nitrogen and ortho to the -OCH₃ group. |

| C2 | ~145 | Attached to the electronegative bromine atom. |

| C4 | ~140 | Attached to the -COOH group. |

| C3 | ~115 | Shielded by the adjacent -OCH₃ group and meta to the -Br and -COOH groups. |

| -OCH₃ | ~56 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

Key Features to Note in the Spectrum:

-

Quaternary Carbons: The signals for C2, C4, C5, and the carbonyl carbon will likely be of lower intensity due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.

-

Protonated Carbons: The signals for C3, C6, and the methoxy carbon will be more intense.

-

Solvent Peaks: A multiplet for DMSO-d₆ will be observed around 40 ppm.

Advanced Techniques for Unambiguous Assignment

For complex derivatives or to confirm assignments, advanced NMR techniques are invaluable.[1][16]

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can distinguish between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals are positive, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals appear. This would definitively identify C3 and C6 as CH carbons and the methoxy carbon as a CH₃ group.

-

2D NMR Spectroscopy:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates carbons with their directly attached protons. This would confirm the assignments of C3, C6, and the methoxy carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds. This is extremely powerful for assigning quaternary carbons by observing their correlations to nearby protons. For example, the carbonyl carbon should show a correlation to the proton on C3.

-

Conclusion

The ¹³C NMR analysis of this compound derivatives is a powerful and essential technique for their structural characterization. A systematic approach, combining a solid understanding of substituent effects with meticulous experimental technique and, when necessary, advanced NMR methods, will lead to unambiguous and reliable structural assignments. This guide provides the foundational knowledge and practical insights to empower researchers in their pursuit of novel therapeutics based on this important chemical scaffold.

References

- Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), (2006-12-05).

- Quantitative ¹³C NMR Spectroscopy for Structural Elucid

- Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Marcel Dekker, Inc. (1976).

- NMR chemical shift prediction of pyridines. Stenutz.

- NMRShiftDB - PubChem D

- ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Advanced NMR techniques for structural characterization of heterocyclic structures.

- Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.

- SDBS: Spectral Database for Organic Compounds. Clark Physical Sciences Library.

- An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.

- ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider

- Good resources for learning the theory behind NMR? Reddit.